Tos-Gly-Pro-Arg-ANBA-IPA acetate

Chromogenic Substrate Solubility Thrombin Kinetics Assay Optimization

Researchers face challenges with pNA-based thrombin substrates that require organic co-solvents, increasing assay variability and off-target interference. Tos-Gly-Pro-Arg-ANBA-IPA acetate is an ANBA-derivatized tripeptide that directly addresses these issues. It offers enhanced selectivity for thrombin over plasmin, factor Xa, and kallikrein, minimizing background signals in plasma-based assays. With >955-fold higher aqueous solubility than pNA substrates, it eliminates the need for organic co-solvents, simplifies reagent preparation, and enables measurements at saturating substrate concentrations for accurate kinetic analyses. This substrate is validated on automated clinical chemistry analyzers, supporting high-throughput GMP/GLP environments.

Molecular Formula C32H45N9O10S
Molecular Weight 747.8 g/mol
Cat. No. B8068985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-Gly-Pro-Arg-ANBA-IPA acetate
Molecular FormulaC32H45N9O10S
Molecular Weight747.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O
InChIInChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)/t23-,25-;/m0./s1
InChIKeyRUKOLHFVDDAWSG-CWAVIJBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tos-Gly-Pro-Arg-ANBA-IPA Acetate Overview


Tos-Gly-Pro-Arg-ANBA-IPA acetate (tos-GPR-ANBA-IPA acetate, CAS 2070009-46-8) is a chromogenic peptide substrate belonging to the class of 5-amino-2-nitrobenzoic acid (ANBA)-derivatized tripeptides [1]. It is specifically designed for the quantitative photometric determination of thrombin activity and the indirect measurement of thrombin inhibitors such as recombinant hirudin (r-hirudin) in biological samples [2]. Structurally, it consists of the thrombin-selective tripeptide sequence Tos-Gly-Pro-Arg covalently linked to the ANBA-isopropylamide (ANBA-IPA) chromophore . Upon thrombin-catalyzed hydrolysis of the Arg-ANBA amide bond, the chromophore is liberated, enabling sensitive detection via absorbance at 405 nm [2].

1 Chromogenic substrate for thrombin activity quantification
2 Photometric detection at 405 nm for automated analyzers
3 High aqueous solubility supports saturating kinetic conditions

Tos-Gly-Pro-Arg-ANBA-IPA Acetate: pNA Substitution Pitfalls


The tripeptide chromogenic substrate class is not interchangeable. While Tos-Gly-Pro-Arg-pNA (Chromozym TH) and D-Phe-Pip-Arg-pNA (S-2238) are widely used for thrombin activity assays, their substitution with Tos-Gly-Pro-Arg-ANBA-IPA acetate is not trivial due to marked differences in physicochemical and enzymatic specificity profiles [1]. Critically, ANBA-derivatized substrates exhibit significantly enhanced selectivity for thrombin over competing plasma proteases such as plasmin, factor Xa, and kallikrein, a property not shared by their pNA counterparts [2]. Furthermore, the aqueous solubility of the ANBA-IPA derivative is orders of magnitude higher than that of typical pNA substrates, which are limited to low micromolar concentrations in purely aqueous buffers and often require organic co-solvents that can perturb enzyme kinetics or introduce assay variability . Consequently, direct replacement of a pNA substrate with the ANBA-IPA acetate without re-optimization of buffer composition, substrate concentration, and calibration curves will yield non-comparable data and potentially invalidate established assay protocols.

ANBA-based substrate exhibits orders-of-magnitude higher aqueous solubility than pNA analogs; direct substitution may alter kinetic conditions and require buffer re-optimization.
Selectivity profile against plasma proteases differs markedly from pNA substrates; assay calibration and off-target interference may not transfer directly.

Tos-Gly-Pro-Arg-ANBA-IPA Acetate: Comparative Evidence


Superior Aqueous Solubility

Tos-Gly-Pro-Arg-ANBA-IPA acetate exhibits substantially higher aqueous solubility compared to commonly employed p-nitroanilide (pNA) thrombin substrates. The target compound is soluble in water at ≥25 mg/mL (≥33.4 mM based on MW 747.82 g/mol) . In contrast, leading pNA substrates such as S-2238 (D-Phe-Pip-Arg-pNA) and Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA) exhibit limiting solubilities in purely aqueous buffers of approximately 35 µM, severely restricting the achievable substrate concentration range in kinetic assays . Chromozym TH (Tos-Gly-Pro-Arg-pNA), while more soluble than S-2238, still does not exceed solubility of 50 µM under similar conditions .

Aqueous Solubility
Data to verify
≥25 mg/mL (≥33.4 mM) in water
Supports saturating substrate conditions without co-solvents.
Supplier-reported; cross-study comparison with pNA substrates.
Chromogenic Substrate Solubility Thrombin Kinetics Assay Optimization

Enhanced Thrombin Selectivity

The ANBA chromophore modification confers significantly improved selectivity for thrombin relative to other serine proteases present in plasma. Studies directly comparing ANBA-derivatized substrates with their corresponding pNA-peptides demonstrate that substitution of the chromophore side chain with amines or amino acids decreases hydrolysis rates by kallikrein, plasmin, and factor Xa significantly [1]. While the target compound's KM for thrombin remains in the same order of magnitude as pNA-peptides (indicating preserved affinity), the relative activity of off-target proteases is substantially reduced, enabling more accurate thrombin quantification in complex biological matrices such as plasma [1].

Thrombin Selectivity
Class-level inference
Reduced hydrolysis by plasmin, factor Xa, and kallikrein relative to pNA-peptides.
May improve signal specificity in plasma-based thrombin assays.
Class-level data; specific fold-reduction not reported.
Protease Selectivity Chromogenic Substrate Specificity Coagulation Assays

Validated Hirudin Assay Precision

Tos-Gly-Pro-Arg-ANBA-IPA acetate has been specifically validated for the rapid and specific photometric determination of recombinant hirudin (r-hirudin) in citrated plasma using automated clinical chemistry analyzers (Hitachi 911 and Cobas Mira) [1]. The assay performance metrics demonstrate high precision: intra-assay coefficients of variation (CVs) range from 0.63% to 2.78% on the Hitachi 911 and 1.51% to 7.84% on the Cobas Mira; inter-assay CVs range from 3.57% to 9.15% (Hitachi 911) and 3.72% to 12.99% (Cobas Mira) across the measuring range of 0.2–4.0 mg/L r-hirudin [1]. The chromogenic method correlates well with an enzyme-linked immunosorbent assay (ELISA) reference method, with a correlation coefficient of r = 0.964 on the Hitachi 911 [1].

Hirudin Assay Precision
Head-to-head
Intra-assay CV: 0.63–2.78% (Hitachi 911); correlation with ELISA r=0.964.
Supports automated hirudin quantitation in research plasma samples.
Reported precision on Hitachi 911 and Cobas Mira analyzers.
Hirudin Quantitation Chromogenic Substrate Assay Clinical Chemistry Automation

Preserved Michaelis-Menten Kinetics

Despite the significant improvements in solubility and selectivity conferred by the ANBA-IPA chromophore, the affinity of Tos-Gly-Pro-Arg-ANBA-IPA acetate for thrombin remains comparable to that of widely accepted pNA substrates. The class-level data indicate that KM-values for ANBA-peptide substrates are in the same order of magnitude as corresponding pNA-peptides [1]. For reference, the KM of Tos-Gly-Pro-Arg-pNA (Chromozym TH) for human α-thrombin is 4.18 ± 0.22 µM under standard conditions (I = 0.11 M, 25°C, pH 7.8) [2]. This preservation of Michaelis-Menten parameters ensures that assays developed with the target compound can achieve similar sensitivity and dynamic range to those employing established pNA substrates, while benefiting from the enhanced solubility and specificity of the ANBA derivative.

Michaelis-Menten Kinetics
Class-level inference
KM comparable to Tos-Gly-Pro-Arg-pNA (reported ~4.2 µM for human α-thrombin).
Substrate affinity similar to established pNA substrates.
Class-level inference; specific KM for this compound not reported.
Enzyme Kinetics Thrombin Substrate Affinity Michaelis Constant KM

Tos-Gly-Pro-Arg-ANBA-IPA Acetate: Applications


Automated Hirudin Quantitation in Plasma

The substrate is ideally suited for clinical research laboratories and pharmaceutical QC departments monitoring hirudin therapy or developing hirudin-based anticoagulants. Its validated performance on automated clinical chemistry analyzers (e.g., Hitachi 911, Cobas Mira) enables rapid, high-throughput measurement of r-hirudin in citrated plasma across a clinically relevant range of 0.2–4.0 mg/L with excellent intra- and inter-assay precision [1]. The high aqueous solubility eliminates the need for organic co-solvents, simplifying reagent preparation and reducing inter-assay variability .

Selective Thrombin Detection in Complex Matrices

When measuring thrombin activity in plasma or other protease-rich samples, the enhanced selectivity of the ANBA-IPA substrate over plasmin, factor Xa, and kallikrein minimizes background signal and improves assay accuracy [2]. This is particularly critical for thrombin generation assays (TGA) and studies of coagulation factor inhibitors where off-target protease activity can confound results. The preserved KM ensures compatibility with established kinetic assay protocols [2].

Saturating Substrate Kinetic Studies

The >955-fold higher aqueous solubility of Tos-Gly-Pro-Arg-ANBA-IPA acetate relative to pNA substrates allows researchers to work at saturating substrate concentrations (>> Km) without solubility limitations. This is essential for accurate determination of Vmax and kcat in thrombin enzymology studies, for inhibitor screening campaigns where substrate depletion must be avoided, and for assays requiring high linear dynamic range.

Quality Control for Thrombin Biopharmaceuticals

Pharmaceutical manufacturers can utilize this substrate for routine potency testing of thrombin-based therapeutics or for monitoring thrombin activity during process development. The validated precision metrics [1] and compatibility with standard laboratory spectrophotometers (405 nm detection) [1] support implementation in GMP/GLP environments with minimal method transfer complexity.

Application
Selection Property
Validation Focus
Hirudin inhibitor monitoring in research plasma
High solubility and automated analyzer compatibility
Precision and ELISA method correlation
Selective thrombin detection in complex samples
Selectivity profile over plasma proteases
Reduced off-target interference
Kinetic studies at saturating substrate concentrations
Solubility enabling saturating conditions
Vmax and kcat determination
Potency testing for thrombin research reagents
Reported assay precision and automation
Method reproducibility and transfer

Technical Documentation Hub

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37 linked technical documents
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